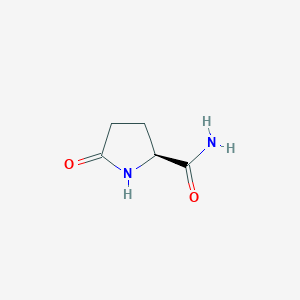

(S)-5-氧代吡咯烷-2-羧酰胺

描述

Synthesis Analysis

The synthesis of related 5-oxopyrrolidine derivatives has been explored in several studies. For instance, the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides was achieved starting from (S)-pyroglutamic acid, leading to a library of carboxamides with potential for further biological evaluation . Another study reported a one-pot synthesis of 5-oxopyrrolidine-2-carboxamides using a tandem Ugi condensation and intramolecular substitution, which represents an efficient method for constructing these compounds . Additionally, ultrasound-assisted synthesis has been employed to create novel 5-oxo-2-pyrrolidinecarboxamides, showcasing an environmentally friendly and time-efficient approach .

Molecular Structure Analysis

The molecular structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were studied using X-ray analysis and AM1 molecular orbital methods. The crystal structure revealed an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety, with molecules forming one-dimensional chains through intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of 5-oxopyrrolidine derivatives has been explored in the context of their potential as antiallergic, antioxidant, and antimicrobial agents. For example, 5-oxo-5H- benzopyrano[2,3-b]pyridine derivatives showed significant antiallergic activity and are undergoing clinical studies . Novel 5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated potent antioxidant activity, with some compounds outperforming known antioxidants like ascorbic acid . Furthermore, novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs were synthesized and evaluated for their antibacterial properties, with some showing moderate to good activity against various bacterial strains .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-oxopyrrolidine derivatives are closely related to their molecular structure and substituents. The solvated structures, hydrogen bonding patterns, and crystal packing contribute to the stability and solubility of these compounds . The presence of different functional groups, such as carboxamide, sulfonyl, and various substituents on the phenyl ring, can significantly influence their chemical behavior and interaction with biological targets .

科学研究应用

合成方法

一锅法合成

已开发出一种使用Baylis–Hillman溴化物、初级胺、异氰酸酯和芳基甘氧醛的一锅碱介导合成方法,通过串联Ugi缩合和室温下的分子内取代反应产生5-氧代吡咯烷-2-羧酰胺(Zeng, Wang, Wu, & Ding, 2013)。

溶液相组合合成

一项关于(2S,4S)-4-酰氨基-5-氧代吡咯烷-2-羧酰胺的溶液相组合合成研究使用了从(S)-吡咯氨酸衍生的双叔丁基(2S,4S)-4-氨基-5-氧代吡咯烷-1,2-二羧酸酯盐酸盐作为关键中间体。该研究探讨了各种酰化和酰胺化反应(Malavašič等,2007)。

结构和构象分析

- 晶体结构和分子构象:对溶剂化的1-(4-甲氧基苯磺酰基)-5-氧代吡咯烷-2-羧酰胺,一种潜在的抗肿瘤药物,进行了X射线分析和AM1分子轨道方法的研究。该研究有助于理解与制药研究相关的结构性质(Banerjee et al., 2002)。

生物应用

抗癫痫活性

对与(S)-5-氧代吡咯烷-2-羧酰胺相关的4-取代吡咯烷丁酰胺进行的研究表明具有显著的抗癫痫活性。该研究确定了这些化合物的抗癫痫性能所必需的关键结构元素(Kenda et al., 2004)。

抗氧化活性

合成了一系列新型的1-(5-氯-2-羟基苯基)-5-氧代吡咯烷-3-羧酸衍生物,并对其进行了抗氧化活性筛选。一些化合物表现出强大的抗氧化效果,甚至超过了已知的抗氧化剂如抗坏血酸,突显了潜在的治疗应用(Tumosienė等,2019)。

抗癌和抗菌活性

合成了新型的5-氧代吡咯烷衍生物,并对其进行了抗癌和抗菌活性评估。某些衍生物对A549细胞表现出显著的抗癌活性,并对多药耐药的金黄色葡萄球菌菌株表现出有希望的抗菌活性(Kairytė等,2022)。

属性

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOIHPRRFBCVBZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332159 | |

| Record name | L-Pyroglutamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Oxopyrrolidine-2-carboxamide | |

CAS RN |

16395-57-6 | |

| Record name | L-Pyroglutamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)

![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)